N-(3-Nitrobenzylidene)-P-toluidine
Description
N-(3-Nitrobenzylidene)-P-toluidine is a Schiff base derived from the condensation of 3-nitrobenzaldehyde and p-toluidine. Its molecular formula is C₁₄H₁₂N₂O₂, featuring a nitro group (-NO₂) at the meta position of the benzaldehyde moiety and a methyl group (-CH₃) on the aniline ring. The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with lattice parameters a = 7.3177 Å, b = 12.1022 Å, c = 12.4672 Å . The C=N bond adopts a trans configuration (torsion angle: 175.97°), and the dihedral angle between the two aromatic rings is 31.58°, influencing conjugation and intermolecular interactions . Crystal packing is stabilized by C-H⋯O hydrogen bonds and π-π stacking (centroid distances: 3.807–3.808 Å) .
Properties
CAS No. |
17064-95-8 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-5-7-13(8-6-11)15-10-12-3-2-4-14(9-12)16(17)18/h2-10H,1H3 |
InChI Key |
XTPAJQOAWUWVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Nitrobenzylidene)-P-toluidine involves the condensation of 3-nitrobenzaldehyde with p-toluidine. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is obtained after cooling and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(3-Nitrobenzylidene)-P-toluidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents are introduced onto the ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products Formed:
Reduction: Formation of N-(3-aminobenzylidene)-P-toluidine.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Substitution: Formation of substituted derivatives on the aromatic ring.
Scientific Research Applications
N-(3-Nitrobenzylidene)-P-toluidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of N-(3-Nitrobenzylidene)-P-toluidine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations in Benzylidene-Aniline Derivatives
The following table compares key structural and functional attributes of N-(3-Nitrobenzylidene)-P-toluidine with analogs:
Electronic and Optical Properties
- This compound: The meta-nitro group induces moderate electron-withdrawing effects, reducing conjugation compared to para-nitro analogs.
- (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline : The para-nitro group enhances conjugation, leading to higher β values (e.g., 5.8 × 10⁻³⁰ esu) and strong NLO activity. UV/Vis spectra show λmax < 450 nm, ensuring optical transparency in visible regions .
Crystallographic and Thermal Behavior
The orthorhombic packing of this compound contrasts with the layered smectic phases observed in alkoxy-substituted derivatives, highlighting the role of flexible chains in mesophase formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
